2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl group, and a pyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorobenzene derivative and a suitable pyrimidine precursor.
Final Assembly: The final step involves the acylation of the intermediate compounds to form the acetamide linkage, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-6-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)propionamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)23(22-11)17-19-9-15(10-20-17)21-16(24)8-13-3-5-14(18)6-4-13/h3-7,9-10H,8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAIGCTARRPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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